Imperialine 3-beta-D-glucoside

Description

Botanical Origins and Distribution within Fritillaria Species

Imperialine (B1671802) 3-beta-D-glucoside is primarily found within various species of the Fritillaria genus, a group of flowering plants in the lily family. medchemexpress.com

Research has identified several key Fritillaria species as primary sources of Imperialine 3-beta-D-glucoside. These include:

Fritillaria pallidiflora : This species is a notable source of the compound. nih.govas-1.co.jpnih.govmdpi.com

Fritillaria cirrhosa : this compound is a known constituent of this plant. semanticscholar.orgfoodandnutritionresearch.net

Fritillaria thunbergii : Studies have confirmed the presence of this compound in this species. nih.govresearchgate.net

Fritillaria unibracteata var. wabuensis : This variety has also been identified as a source. researchgate.net

The concentration of this compound is not uniform throughout the plant. Scientific investigations have revealed specific patterns of accumulation:

Mature Bulbs : The mature bulbs of Fritillaria species are the primary site of accumulation for this alkaloid. nih.govnih.govresearchgate.net Studies on Fritillaria unibracteata var. wabuensis have shown that Imperialine-3-β-d-glucoside is the major tissue-specifically accumulated alkaloid. researchgate.netresearcher.life In an analysis of Fritillaria pallidiflora and Fritillaria walujewii, the combined peak area of imperialine and imperialine-3β-D-glucoside accounted for 80.32–93.68% of the total peak area in their UPLC-ELSD fingerprints. mdpi.com

Advanced Extraction Techniques from Plant Matrix

The isolation of this compound from the complex plant matrix requires specialized extraction techniques to ensure efficiency and purity.

Before extraction, certain pre-treatment steps are crucial for disrupting the plant material and improving the release of the target compound. A common and effective method involves:

Aqueous Ammonia (B1221849) Disruption : Pre-treatment of the powdered bulbs with aqueous ammonia has been shown to be an efficient method for the simultaneous extraction of imperialine and this compound. nih.gov This process helps to basify the material, converting the alkaloid salts into their free base form, which is more soluble in organic solvents. Another pre-treatment method involves alkalizing the dried powder with a 25% ammonia solution for one hour. mdpi.com

The choice of solvent and extraction conditions plays a critical role in maximizing the yield of this compound.

Dichloromethane (B109758):Methanol Reflux : A highly effective method involves refluxing the pre-treated bulb powder with a mixture of dichloromethane and methanol. nih.gov This solvent system, particularly in a 4:1 chloroform-methanol ratio, combined with reflux at 80°C for 2 hours, has been successfully used. mdpi.com Another study utilized reflux extraction with 70% ethanol. foodandnutritionresearch.net

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential for the separation and purification of this compound.

High-performance liquid chromatography (HPLC) is a widely used method for the quantitative determination of this compound. nih.gov Due to the lack of a strong chromophore in the molecule, an evaporative light scattering detector (ELSD) is often employed for detection. nih.govresearchgate.net

A common chromatographic setup includes:

Column : A Kromasil C18 column is frequently used for separation. nih.govresearchgate.net

Mobile Phase : A gradient mobile phase consisting of acetonitrile, water, and an amine modifier like diethylamine (B46881) or triethylamine (B128534) is effective for elution. nih.govresearchgate.net

For purification on a larger scale, other chromatographic methods can be employed, such as counter-current distribution and column chromatography over silica (B1680970) gel. chemicalpapers.com

Data Tables

Table 1: Primary Botanical Sources of this compound

| Botanical Name | Family | Common Name/Synonym |

| Fritillaria pallidiflora Schrenk | Liliaceae | Yibeimu |

| Fritillaria cirrhosa D. Don | Liliaceae | Chuanbeimu |

| Fritillaria thunbergii Miq. | Liliaceae | Zhebeimu |

| Fritillaria unibracteata Hsiao et K.C.Hsia var. wabuensis (S.Y.Tang & S.C.Yue) Z.D.Liu, S.Wang & S.C.Chen | Liliaceae | Wabu Beimu |

Table 2: Optimized Extraction Parameters for this compound

| Pre-treatment | Solvent System | Extraction Method | Temperature | Duration |

| Aqueous Ammonia | Dichloromethane:Methanol | Reflux | 90°C | 4 hours |

| 25% Ammonia Solution | Chloroform:Methanol (4:1, v/v) | Reflux | 80°C | 2 hours |

| Not specified | 70% Ethanol | Reflux Extraction | Not specified | Not specified |

Table 3: Chromatographic Conditions for Analysis of this compound

| Technique | Stationary Phase (Column) | Mobile Phase Composition | Detector |

| HPLC | Kromasil C18 | Acetonitrile:Water:Diethylamine | ELSD |

| HPLC | Kromasil C18 | Acetonitrile:Water:Triethylamine | ELSD |

| UPLC | Shim-Pack XR-ODS | 0.1% (v/v) Aqueous Formic Acid and Acetonitrile (gradient) | ESI-MS/MS |

Structure

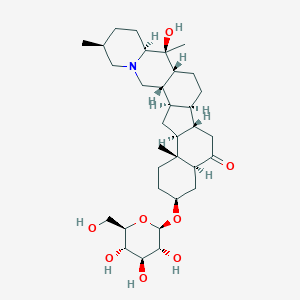

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22+,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQFYEJMFMYGCV-DLJWJMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931753 | |

| Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67968-40-5, 143120-88-1 | |

| Record name | Imperialine 3-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067968405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hupehemonoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMPERIALINE 3-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C55W6L69V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Phytochemical Investigations and Isolation Methodologies

Chromatographic Separation and Purification Strategies

Reverse-Phase High-Performance Liquid Chromatography (HPLC) for Isolation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical technique for the purification and quantification of Imperialine (B1671802) 3-beta-D-glucoside, especially given that the compound lacks a strong chromophore for UV detection. nih.govresearchgate.net This necessitates the use of universal detection methods like Evaporative Light Scattering Detection (ELSD). nih.govresearchgate.net

Table 1: HPLC Conditions for the Analysis of Imperialine 3-beta-D-glucoside

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Kromasil C18 (5 µm, 200 mm x 4.6 mm) researchgate.net | Kromasil C18 nih.gov | Reversed-phase C8 researchgate.net |

| Mobile Phase | Acetonitrile:Water:Triethylamine (B128534) (71:29:0.03) researchgate.net | Acetonitrile:Water:Diethylamine (B46881) nih.gov | Acetonitrile:Methanol:Water (66.5:3.5:30, v/v) + 0.006% Triethylamine researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net | Not Specified | Not Specified |

| Detector | ELSD researchgate.net | ELSD nih.gov | ELSD researchgate.net |

| ELSD Drift Tube Temp. | 88°C researchgate.net | Not Specified | Not Specified |

| ELSD Gas Flow-Rate | 2.38 L/min researchgate.net | Not Specified | Not Specified |

Other Advanced Chromatographic Modalities

While RP-HPLC is essential for final purification and analysis, other chromatographic techniques are vital in the preliminary stages of isolation.

Column Chromatography (CC): Crude extracts are often first subjected to column chromatography to separate the complex mixture into simpler fractions. chemicalpapers.comchempap.org Common stationary phases include silica (B1680970) gel and alumina (B75360). chemicalpapers.comchempap.org For instance, after initial extraction, a mixture of alkaloids can be separated on a neutral alumina column using a chloroform-benzene solvent system or on a silica gel column with chloroform-methanol-ammonia gradients. chemicalpapers.com

Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the progress of column chromatography separations and to identify fractions containing the target alkaloids. chemicalpapers.comchempap.org A typical system involves using silica gel plates with a mobile phase such as benzene-acetone-methanol-diethylamine. chemicalpapers.com The separated compounds are often visualized using Dragendorff reagent. chempap.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry (UPLC-MS), offers higher resolution and sensitivity compared to traditional HPLC. mdpi.comsemanticscholar.org This advanced technique is particularly useful for the rapid qualitative and quantitative analysis of multiple alkaloids, including this compound, in various Fritillaria species. semanticscholar.orgmdpi.com UPLC-MS can effectively identify and quantify alkaloids even when they lack UV chromophores. semanticscholar.orgresearchgate.net

Counter-Current Chromatography (CCC): CCC is another liquid-liquid partition chromatography technique that can be employed for the efficient fractionation of crude extracts, which can reduce sample loss and facilitate subsequent purification steps by methods like RP-HPLC. koreascience.kr

These advanced modalities, used in a sequential and complementary fashion, enable the effective isolation and purification of this compound from complex plant matrices for further research. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Acetonitrile |

| Benzene |

| Chloroform |

| Delavine |

| Delavinone |

| Diethylamine |

| Dichloromethane (B109758) |

| Ebeidinone |

| Ethanol |

| Imperialine |

| This compound |

| Methanol |

| Peimisine (B1663649) |

| Triethylamine |

| Verticine |

| Verticinone (B1237531) |

Biosynthetic Pathways and Enzymatic Studies

Elucidation of Isosteroidal Alkaloid Biosynthesis in Fritillaria

The biosynthesis of isosteroidal alkaloids in Fritillaria is a complex process that has been the subject of extensive research. These studies have shed light on the precursor pathways and the key steps involved in the formation of the core alkaloid structures.

The biosynthesis of the steroidal backbone of alkaloids in Fritillaria primarily utilizes two major pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netmatilda.sciencemdpi.comfrontiersin.org These pathways provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential for the synthesis of all isoprenoids, including sterols. mdpi.com

While both pathways contribute to the precursor pool, their relative contributions can vary between different species and even different tissues within the same plant. For instance, in Fritillaria roylei, the MVA pathway is considered the predominant route for the biosynthesis of the 5C intermediates leading to isosteroidal alkaloids. mdpi.com Transcriptome analyses have revealed that while some enzymes of the MEP pathway show higher expression in leaf tissues, the MVA pathway is more active in the bulbs, which are the primary sites of isosteroidal alkaloid accumulation. mdpi.com

Metabolic flux analysis, a powerful technique to quantify the flow of metabolites through a biochemical network, is crucial for a deeper understanding of these pathways. However, detailed quantitative flux data for isosteroidal alkaloid biosynthesis in Fritillaria remains an area of ongoing research. Such analyses would provide valuable insights into the rate-limiting steps and regulatory control points within the pathway, paving the way for metabolic engineering approaches to enhance the production of these valuable compounds.

The biosynthesis of the aglycone imperialine (B1671802) begins with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol (B190886). frontiersin.org This is a critical branching point that diverts carbon flux from primary metabolism into the specialized pathway of sterol and, subsequently, isosteroidal alkaloid biosynthesis. Through a series of enzymatic modifications, including hydroxylations, oxidations, and nitrogen incorporation, cycloartenol is converted to cholesterol, a key intermediate in the formation of various steroidal alkaloids. mdpi.com

From cholesterol, the pathway diverges to produce a wide array of steroidal alkaloids with different skeletal structures. The formation of the specific cevanine-type isosteroidal alkaloid backbone of imperialine involves a series of complex cyclization and rearrangement reactions. While the precise enzymatic steps leading from cholesterol to imperialine are not yet fully elucidated, it is understood to involve a cascade of reactions catalyzed by enzymes such as cytochrome P450s (CYPs), hydroxysteroid dehydrogenases (HSDs), isomerases, and reductases. mdpi.com

Identification and Characterization of UDP-Glucosyltransferases (UGTs)

The final step in the biosynthesis of imperialine 3-beta-D-glucoside is the attachment of a glucose molecule to the 3-hydroxyl group of the imperialine aglycone. This reaction is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs).

The UGT73 family of UDP-glucosyltransferases has been identified as playing a crucial role in the 3-O-glucosylation of both isosteroidal and steroidal alkaloids in Fritillaria unibracteata var. wabuensis. Through phylogenetic and co-expression analysis, researchers have pinpointed specific members of this family that are responsible for these critical glycosylation reactions. researchgate.net This family of enzymes is known for its involvement in the glycosylation of a variety of secondary metabolites, thereby influencing their solubility, stability, and biological activity.

A specific UDP-glucosyltransferase, designated as FuwI3GT, has been identified and characterized as the enzyme responsible for the 3-O-glucosylation of imperialine. researchgate.net This enzyme exhibits a remarkable degree of substrate specificity, efficiently catalyzing the transfer of a glucose moiety from UDP-glucose to the 3-beta-hydroxyl group of imperialine.

Kinetic analysis of FuwI3GT has provided valuable insights into its catalytic efficiency. The enzyme displays Michaelis-Menten kinetics, and its kinetic parameters for imperialine have been determined.

| Substrate | Km (μM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | kcat/Km (s⁻¹·μM⁻¹) |

|---|---|---|---|---|

| Imperialine | 14.82 ± 1.27 | 10.25 ± 0.28 | 0.58 | 0.039 |

Data derived from studies on Fritillaria unibracteata var. wabuensis. researchgate.net

The catalytic mechanism of FuwI3GT is believed to involve the formation of a ternary complex with UDP-glucose and the imperialine substrate. Specific amino acid residues within the active site of the enzyme are responsible for recognizing and binding both the sugar donor and the alkaloid acceptor, facilitating the nucleophilic attack of the 3-hydroxyl group of imperialine on the anomeric carbon of the glucose moiety of UDP-glucose.

Interestingly, another UGT from the same UGT73 family, named FuwS3GT (solanidine 3-O-glucosyltransferase), has also been identified in Fritillaria unibracteata var. wabuensis. researchgate.net While FuwI3GT can utilize both the isosteroidal alkaloid imperialine and the steroidal alkaloid solanidine (B192412) as substrates, FuwS3GT exhibits a much narrower substrate specificity, exclusively glucosylating solanidine. researchgate.net

This difference in substrate preference is attributed to key amino acid residues within their respective active sites. A comparative analysis of the catalytic efficiencies of FuwI3GT and FuwS3GT with different substrates highlights their distinct roles in the alkaloid biosynthesis of the plant.

| Enzyme | Substrate | Relative Activity (%) | Km (μM) | kcat/Km (s⁻¹·μM⁻¹) |

|---|---|---|---|---|

| FuwI3GT | Imperialine | 100 | 14.82 ± 1.27 | 0.039 |

| Solanidine | 78.5 | 25.31 ± 2.15 | 0.018 | |

| FuwS3GT | Imperialine | No activity detected | - | - |

| Solanidine | 100 | 20.15 ± 1.89 | 0.025 |

Data derived from studies on Fritillaria unibracteata var. wabuensis. researchgate.net

The data clearly demonstrates that while FuwI3GT has a broader substrate acceptance, it is most efficient with its namesake substrate, imperialine. In contrast, FuwS3GT is a specialist enzyme dedicated to the glucosylation of solanidine. This functional divergence within the same UGT family underscores the sophisticated molecular machinery that plants have evolved to generate a diverse array of specialized metabolites.

Molecular and Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of complex specialized metabolites like this compound is intricately regulated at the molecular and genetic level. Elucidating these regulatory networks is crucial for understanding how and why the plant produces this compound. This involves identifying the specific genes encoding the biosynthetic enzymes and understanding how their expression is controlled. Modern approaches such as transcriptome analysis, gene co-expression studies, and phylogenetic analysis have begun to shed light on these processes in Fritillaria species, the primary producers of imperialine and its glycosides.

Gene Expression Analysis and Transcriptome Data Integration

Transcriptome analysis, which provides a snapshot of all the genes being expressed in a particular tissue at a specific time, has been a powerful tool in identifying genes involved in the biosynthesis of steroidal alkaloids (SAs), the class of compounds to which imperialine belongs. By comparing the transcriptomes of different tissues (e.g., bulbs, leaves, stems) and developmental stages of Fritillaria plants, researchers can pinpoint candidate genes whose expression patterns correlate with the accumulation of these alkaloids.

A study on Fritillaria imperialis utilized de novo transcriptomics to identify ten key genes and several transcription factors believed to be involved in SA biosynthesis nih.gov. The expression of these genes was found to be tissue-specific and dependent on the developmental stage, suggesting a tightly controlled regulatory mechanism. Similarly, a comprehensive transcriptome analysis of Fritillaria hupehensis at different stages of regenerated bulb development led to the identification of numerous unigenes potentially involved in the steroidal alkaloid biosynthesis pathway frontiersin.org.

Integration of transcriptomic and metabolomic data is a particularly powerful approach. By simultaneously measuring gene expression levels and the concentrations of metabolites like imperialine, researchers can establish strong correlations. For instance, in Fritillaria cirrhosa, the expression levels of seven candidate cytochrome P450 (FcCYP) genes were found to be positively correlated with the accumulation of three major alkaloids in the bulbs at different ages researchgate.net. This suggests that these CYP genes may be responsible for key hydroxylation steps in the later stages of the biosynthetic pathway.

Furthermore, comparative transcriptome analyses between different Fritillaria species or between wild and cultivated varieties can reveal important regulatory differences. In F. cirrhosa, a comparative study of in vivo and in vitro tissues helped to identify 30 unigenes specific to the biosynthesis of sipeimine, a related steroidal alkaloid. This study also highlighted the differential expression of genes in the upstream mevalonate (MVA) pathway, which provides the precursor for all isoprenoids, including steroidal alkaloids researchgate.net.

The table below summarizes some of the key genes and transcription factor families identified through transcriptome analysis in various Fritillaria species that are likely involved in the biosynthesis of the imperialine backbone.

| Gene/Transcription Factor Family | Putative Function in Steroidal Alkaloid Biosynthesis | Species Studied |

| Cytochrome P450s (CYPs) | Hydroxylation and other oxidative modifications of the steroidal skeleton. | F. imperialis, F. cirrhosa, F. hupehensis |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Key enzyme in the mevalonate (MVA) pathway, providing precursors. | F. cirrhosa |

| Squalene synthase (SQS) | Catalyzes the first committed step in sterol biosynthesis. | F. cirrhosa |

| Cycloartenol synthase (CAS) | Involved in the cyclization of 2,3-oxidosqualene to form the initial sterol structure. | F. cirrhosa |

| Sterol methyltransferase (SMT) | Modification of the sterol side chain. | F. cirrhosa |

| AP2/ERF Transcription Factors | Transcriptional regulation of pathway genes. | F. hupehensis, F. cirrhosa |

| bHLH Transcription Factors | Transcriptional regulation of pathway genes. | F. hupehensis, F. cirrhosa |

| MYB Transcription Factors | Transcriptional regulation of pathway genes. | F. hupehensis, F. cirrhosa |

| WRKY Transcription Factors | Transcriptional regulation of pathway genes. | F. hupehensis, F. cirrhosa |

The final step in the formation of this compound is the attachment of a glucose molecule to the imperialine backbone, a reaction catalyzed by a UDP-glycosyltransferase (UGT). While specific UGTs for imperialine have not yet been definitively characterized in Fritillaria, transcriptome data provides a rich resource for identifying candidate UGT genes whose expression correlates with the presence of the glycoside.

Phylogenetic and Co-expression Analysis of Biosynthetic Genes

Phylogenetic analysis is a computational method used to study the evolutionary relationships between genes. In the context of biosynthesis, it can be used to identify candidate genes by comparing their sequences to those of known biosynthetic genes from other plant species. For example, by constructing a phylogenetic tree of cytochrome P450 enzymes, researchers can identify which of the many CYPs present in the Fritillaria genome are most closely related to CYPs known to be involved in steroidal alkaloid biosynthesis in other plants, such as solanaceous species researchgate.net. This approach helps to narrow down the list of candidate genes for further functional characterization.

Gene co-expression analysis is another powerful bioinformatic tool that leverages large transcriptome datasets. This method is based on the principle that genes involved in the same metabolic pathway are often expressed in a coordinated manner, meaning their expression levels rise and fall together across different conditions. By analyzing these co-expression patterns, it is possible to identify networks of genes that are likely to be functionally related.

In the study of Fritillaria imperialis, the comparative analysis of the expression profiles of ten identified biosynthetic genes suggested that they might be co-regulated, potentially indicating their organization into a metabolic gene cluster nih.gov. Metabolic gene clusters are groups of functionally related biosynthetic genes that are physically located close to each other in the genome, allowing for their coordinated regulation.

A co-expression network analysis integrating transcriptomic and metabolomic data from Fritillaria hupehensis was used to systematically explore the molecular mechanisms of steroidal alkaloid biosynthesis during regenerated bulb development frontiersin.org. This analysis can reveal not only the core biosynthetic genes but also the transcription factors that regulate them, as their expression patterns are often tightly correlated with the genes they control. The study identified several transcription factor families, including AP2/ERF, bHLH, WRKY, and MYB, that are likely involved in the regulation of steroidal alkaloid biosynthesis frontiersin.org. These analyses provide a framework for understanding the complex regulatory architecture of the imperialine biosynthetic pathway.

The table below provides examples of gene families and the analytical methods used to infer their involvement in the biosynthesis of steroidal alkaloids in Fritillaria.

| Analytical Method | Gene Families Investigated | Inferred Role | Species Studied |

| Phylogenetic Analysis | Cytochrome P450s (CYPs) | Identification of candidate genes for late-stage hydroxylation based on homology to known steroidal alkaloid hydroxylases. | F. cirrhosa |

| Co-expression Analysis | Multiple biosynthetic genes (e.g., for MVA pathway, sterol modifications) | Identification of a potential metabolic gene cluster due to coordinated expression patterns. | F. imperialis |

| Integrated Transcriptomic and Metabolomic Co-expression Analysis | CYPs, ABC transporters, Transcription Factors (AP2/ERF, bHLH, MYB, WRKY) | Building a regulatory network linking gene expression with alkaloid accumulation. | F. hupehensis |

These molecular and genetic studies are foundational to a deeper understanding of this compound production in nature. By identifying the complete set of biosynthetic genes and their regulatory machinery, future efforts in metabolic engineering to enhance the production of this and other valuable medicinal compounds in Fritillaria may become possible.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Imperialine (B1671802) 3-beta-D-glucoside

The de novo total synthesis of a complex natural product like Imperialine 3-beta-D-glucoside, starting from simple, commercially available precursors, represents a formidable challenge in organic chemistry. The intricate, fused ring system of the cevanine-type steroidal alkaloid core (imperialine), with its specific stereochemistry, requires a lengthy and complex synthetic sequence.

To date, a complete total synthesis of this compound has not been widely reported in scientific literature. The prevailing and more practical approach is a semi-synthesis , which begins with the imperialine aglycone itself. Imperialine is typically isolated in significant quantities from natural sources, such as the bulbs of Fritillaria species. semanticscholar.org This naturally derived aglycone then serves as the advanced starting material for the final chemical step: glycosylation. This semi-synthetic strategy circumvents the difficulties of constructing the steroidal backbone from scratch, allowing researchers to focus on the chemistry of attaching the sugar moiety.

Chemical Glycosylation Methods for Steroidal Alkaloids

Glycosylation, the formation of a glycosidic bond, is the pivotal step in the semi-synthesis of this compound. The goal is to attach a glucose molecule to the C-3 hydroxyl group of the imperialine steroid core with high yield and, crucially, with the correct β-stereochemistry. Several methods have been developed for this purpose, with the use of O-glycosyl trichloroacetimidates and thioglycosides being prominent.

O-Glycosyl Trichloroacetimidate (B1259523) Method: This is one of the most widely used and reliable methods for glycosylation. syr.edu The process involves activating a glucose molecule, in which the anomeric hydroxyl group has been converted to a trichloroacetimidate group (-OC(=NH)CCl₃). This "glycosyl donor" is then reacted with the imperialine aglycone (the "glycosyl acceptor"). The reaction is typically promoted by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). chinesechemsoc.orgacs.org The mechanism proceeds via activation of the imidate nitrogen by the Lewis acid, making the anomeric carbon highly electrophilic and susceptible to nucleophilic attack by the C-3 hydroxyl group of imperialine. The choice of solvent and protecting groups on the glucose donor is critical to control the stereochemical outcome.

Thioglycoside Method: In this approach, the anomeric hydroxyl group of the glucose donor is replaced with a thiol group (e.g., -SPh, -SEt). nih.gov Thioglycosides are generally stable, allowing for complex protecting group manipulations on the sugar before the glycosylation step. They require activation by a thiophilic promoter to proceed. Common activators include combinations like N-iodosuccinimide (NIS) and triflic acid (TfOH) or other electrophilic reagents that can coordinate to the sulfur atom, turning it into a good leaving group. nih.govresearchgate.net This method offers an alternative to the trichloroacetimidate approach and is valuable for its orthogonality and stability.

Below is a table summarizing typical conditions for these glycosylation reactions.

| Glycosylation Method | Glycosyl Donor | Promoter/Catalyst | Key Features |

| Trichloroacetimidate | Glucose trichloroacetimidate | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive; widely used; stereoselectivity influenced by solvent and protecting groups. syr.eduacs.org |

| Thioglycoside | Phenyl- or Ethyl-thioglucoside | Thiophilic reagents (e.g., NIS/TfOH, IBr) | Stable donors; activation is orthogonal to many other protecting groups. nih.govnih.govresearchgate.net |

Semi-synthetic Modifications and Analog Preparation for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For imperialine and its derivatives, SAR studies have been conducted by synthesizing a series of analogs and evaluating their effects. These modifications primarily target the functional groups on the steroidal scaffold.

One key study focused on the anticholinergic activity of imperialine and its semi-synthetic derivatives. researchgate.net Researchers prepared several analogs by modifying the C-3 and C-6 positions of the imperialine core to understand the structural requirements for activity at muscarinic receptors. researchgate.netiosrphr.org

The modifications included:

Reduction of the C-6 keto group: The ketone at the C-6 position was reduced to a hydroxyl group to produce imperialinol.

Esterification of the C-3 hydroxyl group: The C-3β hydroxyl group was acylated to form various esters, such as 3-beta-acetoxyimperialine, 3-beta-propionoxyimperialine, and 3-beta-butyroxyimperialine.

The results of this study revealed critical structural insights. The conversion of the C-6 ketone to a hydroxyl group in imperialinol led to a significant decrease in anticholinergic activity, highlighting the importance of this keto functionality for receptor interaction. researchgate.net Conversely, esterification at the C-3 position with short-chain fatty acids, specifically the propionoxy and butyroxy derivatives, resulted in compounds with enhanced anticholinergic activity compared to the parent imperialine. researchgate.net

These findings are summarized in the table below.

| Compound | Modification from Imperialine | Impact on Anticholinergic Activity | Reference |

| Imperialinol | C-6 keto group reduced to a hydroxyl group. | Decreased activity. | researchgate.net |

| 3-beta-Acetoxyimperialine | C-3 hydroxyl group esterified with an acetyl group. | Similar or slightly altered activity. | researchgate.net |

| 3-beta-Propionoxyimperialine | C-3 hydroxyl group esterified with a propionyl group. | Increased activity. | researchgate.net |

| 3-beta-Butyroxyimperialine | C-3 hydroxyl group esterified with a butyryl group. | Increased activity. | researchgate.net |

These SAR studies, by systematically altering the structure of the imperialine aglycone, provide a rational basis for the design of new, more potent analogs. While these specific modifications were performed on the aglycone, the findings have direct implications for its glycoside, this compound, suggesting that the functionalities on the steroidal core play a dominant role in this particular biological activity.

Pharmacological and Biological Activities

Anti-neoplastic Activity Investigations

The potential of Imperialine (B1671802) 3-beta-D-glucoside as an anti-cancer agent has been explored through various in vitro and in vivo models. Studies suggest that its activity may extend to challenging cancer cell phenotypes, including those resistant to conventional therapies.

Imperialine 3-beta-D-glucoside has demonstrated notable cytotoxic and anti-proliferative effects against cancer cells in laboratory settings. Research has highlighted its potential to inhibit the growth of cancer cells, with some studies pointing towards specific molecular targets. For instance, in silico and in vitro studies have investigated its effects on breast cancer. nih.govresearchgate.net Molecular docking analyses have shown that this compound exhibits a high binding energy score with AKT1, a key protein in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. nih.gov This interaction suggests a mechanism for its anti-cancer effects by deactivating this crucial survival pathway. researchgate.netresearchgate.net Further molecular dynamics simulation studies have indicated the formation of a stable complex between AKT1 and this compound, reinforcing the potential for this interaction to be therapeutically relevant. nih.gov

To interact with the data, please click on the column headers to sort the table.

| Cancer Cell Line/Model | Key Findings | References |

| Breast Cancer | Showed high binding energy with the protein AKT1 in molecular docking studies, suggesting a potential mechanism of action. | nih.gov |

| Breast Cancer | Identified as a key constituent from Fritillaria cirrhosa bulbs with effective anti-cancer efficacy via deactivation of Akt1. | researchgate.netresearchgate.net |

| Breast Cancer | Molecular dynamics simulations demonstrated stable complex formation with AKT1. | nih.gov |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Several sources indicate that this compound may possess anti-tumor properties specifically against cancer cells that have developed resistance to multiple therapeutic agents. targetmol.commedchemexpress.commedchemexpress.comdcchemicals.commedchemexpress.com This suggests that the compound could be a candidate for overcoming MDR in cancer treatment, although detailed mechanistic studies in this specific context are still emerging. targetmol.commedchemexpress.com

While direct in vivo studies on the isolated this compound are limited in the provided research, investigations into extracts containing this compound provide preliminary evidence of anti-tumorigenic efficacy. Extracts from Fritillaria cirrhosa, in which this compound is a major bioactive component, have shown significant anticancer activity. nih.govresearchgate.net Studies have identified it as one of the most important constituents responsible for the anti-breast cancer effects of these extracts, which were found to be effective by deactivating the Akt1 protein. researchgate.netresearchgate.net It is important to note that its aglycone, Imperialine, has been studied more extensively in vivo, demonstrating anti-cancer effects against non-small cell lung cancer in a tumor-bearing mouse model. frontiersin.org

Immunomodulatory and Anti-inflammatory Research

Beyond its anti-neoplastic potential, this compound is involved in modulating the body's inflammatory and immune responses. These activities are primarily linked to its ability to influence the production of signaling molecules and the activity of key inflammatory pathways.

Research indicates that this compound can regulate pro-inflammatory cytokines, which are key mediators of the inflammatory response. It has been shown to be involved in the reduction of crucial cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). ulster.ac.uk Studies on total alkaloid extracts from Fritillaria cirrhosa, containing this compound, have confirmed the ability to reduce the levels of pro-inflammatory factors in animal models of lung injury. foodandnutritionresearch.netfoodandnutritionresearch.netresearchgate.net This modulation of cytokine expression is a key component of its observed anti-inflammatory effects. scispace.com

To interact with the data, please click on the column headers to sort the table.

| Cytokine | Observed Effect | Context | References |

| TNF-α | Regulation/Reduction | General anti-inflammatory activity. | ulster.ac.uk |

| IL-6 | Regulation/Reduction | General anti-inflammatory activity. | ulster.ac.uk |

| IL-1β | Reduction | Part of the effect of Fritillaria cirrhosa extracts. | scispace.comresearchgate.net |

| IL-8 | Reduction | Part of the effect of Fritillaria cirrhosa extracts. | researchgate.net |

The immunomodulatory effects of this compound are underpinned by its interaction with critical intracellular signaling pathways. Research on the total alkaloids of Fritillaria cirrhosa, where this compound is a main constituent, has shown that they can effectively slow the progression of bleomycin-induced pulmonary fibrosis in rats by inhibiting the NF-κB and TGF-β signaling pathways. foodandnutritionresearch.netresearchgate.net The aglycone, Imperialine (also known as Sipeimine), has been shown to inhibit the PI3K/AKT/NF-κB pathway by preventing the nuclear translocation of NF-κB. medchemexpress.commedchemexpress.commedchemexpress.com Furthermore, in the context of its anti-cancer activity, this compound has been linked to the deactivation of the PI3K-Akt signaling pathway. researchgate.net

To interact with the data, please click on the column headers to sort the table.

| Signaling Pathway | Key Effect | Context | References |

| NF-κB | Inhibition | Observed with total alkaloids from Fritillaria cirrhosa in a pulmonary fibrosis model. The aglycone, Imperialine, also inhibits this pathway. | foodandnutritionresearch.netresearchgate.netmedchemexpress.com |

| TGF-β | Inhibition | Observed with total alkaloids from Fritillaria cirrhosa in a pulmonary fibrosis model. | foodandnutritionresearch.netresearchgate.net |

| PI3K-Akt | Deactivation/Inhibition | Linked to anti-breast cancer efficacy. The aglycone, Imperialine, also inhibits this pathway. | researchgate.netmedchemexpress.com |

Therapeutic Potential in Inflammation Models

This compound has demonstrated notable therapeutic potential in various inflammation models, particularly in the context of pulmonary conditions.

In a study investigating pulmonary fibrosis induced by bleomycin, total alkaloids from Fritillaria cirrhosa, which include this compound, were found to reduce the infiltration of inflammatory cells and improve lung function by modulating inflammatory markers. Research on the total alkaloids of Fritillaria cirrhosa bulbus (BFC-TA), of which this compound is a main component, showed that it could alleviate the progression of bleomycin-induced pulmonary fibrosis in rats. foodandnutritionresearch.netnih.govnih.gov This was achieved by regulating the inflammatory response in the lungs and inhibiting the TGF-β and NF-κB signaling pathways. foodandnutritionresearch.netnih.govnih.gov The treatment reduced levels of pro-inflammatory factors and increased anti-inflammatory factors, leading to dose-dependent improvements in lung tissue morphology. foodandnutritionresearch.netnih.govnih.govresearchgate.net

Furthermore, in models of asthma, this compound and its related alkaloids have shown promise. For instance, alkaloids from Fritillaria species have been observed to have a strong inhibitory effect on the contraction of isolated guinea pig trachea induced by carbachol (B1668302), suggesting a potential for anti-asthmatic effects. frontiersin.org The anti-inflammatory activities of this compound are linked to the regulation of pro-inflammatory cytokines such as TNF-α and IL-6.

The table below summarizes the key findings related to the anti-inflammatory potential of this compound and associated total alkaloids.

| Model | Key Findings |

| Bleomycin-induced pulmonary fibrosis in rats | Reduced inflammatory cell infiltration and improved lung function. foodandnutritionresearch.netnih.govnih.gov |

| Alleviated disease progression by regulating inflammatory responses and inhibiting TGF-β and NF-κB signaling pathways. foodandnutritionresearch.netnih.govnih.gov | |

| Dose-dependently improved lung tissue morphology. foodandnutritionresearch.netnih.govnih.govresearchgate.net | |

| Asthma models (involving related alkaloids) | Inhibited carbachol-induced contraction of guinea pig trachea. frontiersin.org |

| General inflammation models | Regulated pro-inflammatory cytokines like TNF-α and IL-6. |

Respiratory System Pharmacological Effects

This compound exhibits a range of pharmacological effects on the respiratory system, including antitussive, expectorant, and anti-asthmatic activities.

Antitussive Activity Evaluation in Animal Models

Studies have consistently demonstrated the cough-suppressing properties of this compound. In ammonia-induced cough models in mice, both this compound and its aglycone, imperialine, were shown to suppress cough frequency. Notably, the glucoside form exhibited an extended latency period, suggesting enhanced efficacy. Research on alkaloids from Fritillaria thunbergii and Fritillaria wabuensis further supports these findings, showing that this compound significantly reduces cough symptoms in treated mice compared to control groups. nih.govresearchgate.net

Expectorant Properties and Mucociliary Clearance

The expectorant activity of this compound contributes to its therapeutic effects on the respiratory system. It is believed to work by either thinning the sputum and reducing its viscosity, making it easier to cough up, or by accelerating the movement of mucous cilia in the respiratory tract to promote sputum discharge. nih.gov Studies have shown that alkaloids from Fritillaria cirrhosa can notably increase the excretion of phenol (B47542) red in the trachea of mice, a method used to evaluate expectorant activity. nih.gov While a structurally related glycoside, yibeinoside A, shows comparable expectorant activity, it has lower anti-inflammatory potency.

Anti-asthmatic Effects and Tracheobronchial Relaxation

The anti-asthmatic potential of this compound is linked to its ability to induce tracheobronchial relaxation. In in vitro studies, this compound, along with other Fritillaria alkaloids, demonstrated antimuscarinic effects on carbachol-precontracted guinea pig tracheal strips. researchgate.net This action leads to the relaxation of the airway smooth muscles. All five tested alkaloids, including this compound, shifted the concentration-response curves of carbachol to the right, with a calculated pA2 value of 7.03 for this compound. researchgate.net This indicates a competitive antagonism at muscarinic receptors, which is a key mechanism for bronchodilation.

The table below provides a summary of the respiratory pharmacological effects of this compound.

| Activity | Animal Model/Assay | Key Findings |

| Antitussive | Ammonia-induced cough in mice | Suppressed cough frequency and extended latency period. nih.govresearchgate.net |

| Expectorant | Phenol red excretion in mouse trachea | Increased tracheal phenol red output, indicating enhanced mucociliary clearance. nih.gov |

| Anti-asthmatic | Carbachol-precontracted guinea pig tracheal strips | Exhibited antimuscarinic effects, leading to tracheobronchial relaxation (pA2 = 7.03). researchgate.net |

Other Documented Biological Activities (General)

Antioxidant Effects

This compound has been shown to possess antioxidant properties. In a study on cigarette smoke extract (CSE)-induced oxidative stress in macrophages, this compound, along with other isosteroid alkaloids from Fritillaria cirrhosa bulbus, exhibited a potent protective effect. nih.gov The alkaloids reduced the production of reactive oxygen species (ROS), increased the level of glutathione (B108866) (GSH), and promoted the expression of heme oxygenase-1 (HO-1). nih.govfrontiersin.org This antioxidant activity is associated with the induction of NF-E2-related factor 2 (Nrf2) nuclear translocation and the up-regulation of Nrf2 expression. nih.govfrontiersin.org These findings suggest that this compound may play a role in protecting against cellular oxidative stress by activating the Nrf2-mediated antioxidant pathway. nih.govfrontiersin.org

Analgesic and Sedative Properties

While direct and extensive research on the analgesic and sedative properties of this compound is limited, studies on the plant family from which it is derived, Fritillaria, and its constituent alkaloids suggest potential in these areas. Modern pharmacological studies have indicated that extracts from Fritillaria unibracteata, a source of this compound, possess both sedative and analgesic effects. frontiersin.org The broader class of alkaloids found in Fritillariae Cirrhosae Bulbus is recognized for a range of pharmacological activities, including analgesic properties. nih.gov

The aglycone of this compound, imperialine (also known as sipeimine), has been noted for its anti-inflammatory and antibacterial activities, with some research also pointing towards analgesic effects. researchgate.netresearchgate.net Another isosteroidal alkaloid found in Fritillaria species, verticinone (B1237531), has demonstrated analgesic capabilities in animal models, suggesting that this class of compounds may have a common mechanism for pain relief. researchgate.net However, specific studies detailing the sedative and analgesic mechanisms and efficacy of this compound itself are not yet prevalent in the scientific literature.

Table 1: Summary of Analgesic and Sedative Research on Fritillaria Alkaloids

| Compound/Extract | Source Organism | Observed Effect | Reference |

| Fritillaria unibracteata Extract | Fritillaria unibracteata | Sedative and analgesic effects. | frontiersin.org |

| Fritillariae Cirrhosae Bulbus Alkaloids | Fritillaria cirrhosa | Analgesic properties. | nih.gov |

| Imperialine (Sipeimine) | Fritillaria species | Analgesic effects. | researchgate.netresearchgate.net |

| Verticinone | Fritillaria imperialis L. | Analgesic capabilities in murine models. | researchgate.net |

Antimicrobial Activity

The antimicrobial properties of this compound are not extensively documented in dedicated studies. However, research into the extracts of its source plants and related compounds indicates potential antibacterial activity. For instance, modern pharmacological studies have shown that Fritillaria unibracteata, from which this compound is isolated, possesses antibacterial effects. frontiersin.orgnih.gov

The primary alkaloid, imperialine (sipeimine), has been reported to exhibit antibacterial activities. researchgate.net This suggests that its glycoside derivative may share or possess modified antimicrobial properties. The broader family of steroidal alkaloids has been a subject of investigation for new antimicrobial agents due to the rising issue of bacterial resistance. mdpi.com While a study on various beta-D-glucosides showed activity against a range of bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, specific data for this compound was not presented. nih.gov

Table 2: Antimicrobial Activity of Related Compounds and Extracts

| Compound/Extract | Source/Type | Tested Against | Reference |

| Fritillaria unibracteata Extract | Plant Extract | General antibacterial effects noted. | frontiersin.orgnih.gov |

| Imperialine (Sipeimine) | Steroidal Alkaloid | General antibacterial activities noted. | researchgate.net |

| Novel N- and S-beta-D-glucosides | Synthetic Glucosides | Aspergillus fumigatus, Penicillium italicum, Syncephalastrum racemosum, Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli | nih.gov |

Effects on Acute Lung Injury

This compound has been identified as one of several active alkaloids from Fritillaria cirrhosa that demonstrates protective effects against acute lung injury (ALI). researchgate.netscispace.com Research indicates that this compound, along with other alkaloids from the plant, can markedly attenuate lipopolysaccharide (LPS)-induced ALI in mice. scispace.com The bulbs of Fritillaria cirrhosa and the alkaloids they contain have been shown to reduce acute lung injury and prevent pulmonary fibrosis. researchgate.net

The mechanism of action for these protective effects involves the modulation of inflammatory and oxidative stress pathways. In a study using RAW264.7 macrophages, this compound was shown to decrease the levels of reactive oxygen species (ROS). nih.gov Concurrently, it increased the levels of the antioxidant glutathione and enhanced the expression of heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are crucial components of the cellular antioxidant response. nih.gov

Furthermore, in a rat model of pulmonary fibrosis induced by bleomycin, a total alkaloid extract containing this compound was found to reduce the levels of pro-inflammatory factors while increasing anti-inflammatory factors, leading to an improvement in the morphology of lung tissue. researchgate.netresearchgate.net Specifically, extracts from Fritillaria cirrhosa have been shown to inhibit the expression of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). researchgate.net

Table 3: Research Findings on the Effects of this compound on Acute Lung Injury

| Experimental Model | Key Findings | Mechanism of Action | Reference |

| LPS-induced Acute Lung Injury in mice | Attenuated lung injury. | Part of an active group of alkaloids with protective effects. | scispace.com |

| RAW264.7 macrophages | Decreased ROS levels; Increased glutathione, HO-1, and Nrf2 levels. | Antioxidant and anti-inflammatory pathways. | nih.gov |

| Bleomycin-induced pulmonary fibrosis in rats | Reduced pro-inflammatory factors; Improved lung tissue morphology. | Regulation of inflammatory response. | researchgate.netresearchgate.net |

| General studies on Fritillaria cirrhosa extracts | Inhibition of IL-1β, IL-6, IL-8, and TNF-α. | Downregulation of pro-inflammatory cytokines. | researchgate.net |

Mechanistic Elucidation of Biological Actions

Cellular and Molecular Pathway Modulation

Imperialine (B1671802) 3-beta-D-glucoside exerts its biological effects by modulating several key cellular and molecular pathways. These include the regulation of oxidative stress, induction of apoptosis in diseased cells, intervention in inflammatory signaling, and effects on cell proliferation and the cell cycle.

Regulation of Oxidative Stress Pathways (e.g., Nrf2 Pathway Activation)

Imperialine 3-beta-D-glucoside has demonstrated a significant role in mitigating cellular oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov In studies involving RAW264.7 macrophages exposed to cigarette smoke extract, this compound, along with other isosteroid alkaloids, was found to reduce the production of reactive oxygen species (ROS). nih.gov

The mechanism of action involves the induction of Nrf2 nuclear translocation. nih.gov Once translocated to the nucleus, Nrf2 activates the transcription of antioxidant response elements (ARE), leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and an increase in the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov The activation of the Nrf2/Keap1 and SIRT1/FOXO3a signaling pathways has also been implicated in the protective effects of total alkaloids from Fritillaria, which include this compound. researchgate.netresearchgate.net

A comparative analysis of several isosteroid alkaloids revealed that verticinone (B1237531), verticine, imperialine-3-β-D-glucoside, delavine, and peimisine (B1663649) exhibited more potent effects against cigarette smoke-induced oxidative stress than imperialine, highlighting the importance of the glycoside moiety and other structural features in this activity. nih.gov

Induction of Apoptosis in Diseased Cells

A key aspect of the anti-tumor potential of this compound lies in its ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This compound is believed to modulate cellular signaling pathways that are critical for cell proliferation and survival. While specific details on the apoptotic pathways directly modulated by this compound are still under investigation, studies on related compounds and total alkaloid extracts from Fritillaria provide valuable insights.

For instance, total alkaloids from Fritillaria cirrhosa have been shown to inhibit apoptosis by modulating the expression of proteins like Bax, MST1, and FOXO3a in response to cellular stress. researchgate.net Furthermore, the related alkaloid peiminine (B1679210) has been demonstrated to induce apoptosis in various cancer cell lines, including human hepatocellular carcinoma (HepG2) and colorectal cancer cells, through both extrinsic and intrinsic apoptotic pathways. researchgate.netresearchgate.net This often involves the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.net

Intervention in Inflammatory Signaling Cascades (e.g., STAT3 pathway)

This compound is a component of total alkaloids from Fritillaria cirrhosa (BFC-TA) that have been shown to alleviate inflammation by inhibiting key signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govfoodandnutritionresearch.net In a rat model of bleomycin-induced pulmonary fibrosis, BFC-TA administration led to a dose-dependent downregulation of phosphorylated STAT3 (p-STAT3) and Transforming Growth Factor-beta 1 (TGF-β1). nih.govfoodandnutritionresearch.net

The STAT3 pathway is a crucial mediator of inflammatory responses and is often dysregulated in chronic inflammatory diseases and cancer. nih.gov The inhibition of this pathway by BFC-TA suggests a mechanism by which this compound and its related alkaloids can exert their anti-inflammatory effects. This intervention in the STAT3 signaling cascade is considered a Smad-independent pathway in the context of TGF-β signaling. nih.govfoodandnutritionresearch.net

Effects on Cell Proliferation and Cell Cycle Regulation

This compound is suggested to possess anti-tumor properties by affecting cell proliferation and regulating the cell cycle. While direct studies on this compound are limited, research on related compounds provides a framework for its potential mechanisms. For example, peiminine, another alkaloid from Fritillaria, has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, often at the G0/G1 or S-phase. researchgate.netscispace.comresearchgate.net This arrest prevents cancer cells from proceeding through the division cycle, thereby limiting tumor growth. It is plausible that this compound shares similar mechanisms of action.

Molecular Target Identification and Ligand-Target Interactions

The biological activities of this compound are a direct result of its interactions with specific molecular targets within the body. Identifying these targets and understanding the nature of these interactions is crucial for elucidating its mechanism of action.

Potential Interactions with Receptor Systems (e.g., muscarinic receptors)

The parent compound, imperialine, has been characterized for its interaction with muscarinic acetylcholine (B1216132) receptors. medkoo.com Muscarinic receptors are G-protein coupled receptors that are involved in a wide range of physiological functions, including the regulation of smooth muscle contraction, heart rate, and glandular secretions. mdpi.com

Studies on imperialine have shown that it acts as an antagonist at muscarinic receptors. medkoo.com The interaction of imperialine and its derivatives with these receptors is believed to contribute to their pharmacological effects, such as their antitussive properties. dntb.gov.ua The glycosylation at the 3-beta position in this compound likely influences its solubility, bioavailability, and potentially its affinity and selectivity for different muscarinic receptor subtypes. The third intracellular loop of muscarinic receptors is a key domain for G-protein coupling and is a likely site of interaction for ligands like imperialine and its glycoside. nih.gov The M2 and M3 receptor subtypes are particularly important in mediating contractile responses in smooth muscle and are potential targets for this compound. mdpi.com

Enzyme Modulation and Inhibition

This compound has demonstrated the ability to modulate the activity of several key enzymes implicated in different physiological and pathological processes.

In the context of metabolic disorders, the compound's effect on glyoxalase I, an enzyme crucial for detoxifying methylglyoxal (B44143), a cytotoxic byproduct of glycolysis, has been investigated. biotechrep.ir Studies on pancreatic beta-TC6 cells and C2C12 myoblasts have shown a dose-dependent effect. At lower concentrations, this compound was observed to decrease methylglyoxal levels in both cell lines. biotechrep.ir However, at higher concentrations, an increase in methylglyoxal content was noted. biotechrep.ir This suggests a complex modulatory role rather than simple inhibition or activation.

Furthermore, research has identified two UDP-glucosyltransferases from the UGT73 family that are involved in the 3-O-glucosylation of alkaloids. One of these enzymes, imperialine 3-O-glucosyltransferase (FuwI3GT), can utilize both the isosteroidal alkaloid imperialine and the steroidal alkaloid solanidine (B192412) as substrates. researchgate.net This highlights the enzymatic pathways involved in the biosynthesis of this compound itself.

Molecular Docking and Simulation Studies of Binding Affinity

Molecular docking and simulation studies have been instrumental in predicting and understanding the binding interactions of this compound with various protein targets at a molecular level. These computational techniques provide insights into the binding energy and specific amino acid residues involved in the interaction.

A significant area of investigation has been the compound's potential to interfere with the entry of SARS-CoV-2 into host cells by targeting the angiotensin-converting enzyme 2 (ACE2). nih.govchemrxiv.org Molecular docking studies have shown that this compound can bind to human ACE2 with a notable binding energy. nih.govsemanticscholar.org Specifically, it has been shown to interact with the His34 residue of ACE2 through hydrogen bonds, which may hinder the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to ACE2. chemrxiv.org

The following table summarizes the binding energies of this compound with ACE2 as reported in different studies.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Human ACE2 | Imperialine-3-β-D-glucoside | -7.1 | His34, Asp30 |

| Human ACE2 | Imperialine-3-β-D-glucoside | -7.1 | H34 |

In another study focusing on breast cancer, molecular docking was employed to investigate the interaction between this compound and the protein kinase AKT1. figshare.comtandfonline.com The results indicated a strong binding affinity with a significant binding energy score. figshare.comtandfonline.com Subsequent molecular dynamics (MD) simulations further confirmed the stability of the complex formed between AKT1 and this compound over a 100-nanosecond simulation period. figshare.comtandfonline.com

The table below presents the binding energy of this compound with AKT1.

| Target Protein | Ligand | Binding Energy (kcal/mol) |

| AKT1 | Imperialine-3-β-glucoside | -12.08 |

These computational findings provide a strong basis for the potential mechanisms of action of this compound and highlight its promise as a modulator of key biological targets. Further experimental validation is necessary to confirm these in silico predictions and to fully elucidate the therapeutic potential of this compound.

Structure Activity Relationship Sar Studies

Impact of Glycosylation on Biological Efficacy

The addition of a β-D-glucose unit at the C-3 position of the imperialine (B1671802) aglycone is a pivotal structural modification that significantly influences its pharmacokinetic and pharmacodynamic properties. This glycosylation enhances the compound's solubility and bioavailability in comparison to its non-glycosylated counterpart.

Enhanced Cellular Uptake and Membrane Permeability

The glucose moiety plays a crucial role in the cellular uptake and membrane permeability of Imperialine 3-beta-D-glucoside. Glycosylation generally increases the hydrophilicity of the molecule, which can facilitate its transport across cellular membranes. While the aglycone, imperialine, demonstrates uptake dominated by passive membrane diffusion in Caco-2 cell models, the presence of the glucose group in this compound is suggested to enhance cellular uptake. This enhancement is likely attributed to interactions with glucose transporters on the cell surface, a common mechanism for the cellular entry of glycosylated natural products.

Role in Bypassing Efflux Mechanisms in MDR Cells

This compound has demonstrated potential anti-tumor properties, particularly against multi-drug resistant (MDR) cancer cells. medchemexpress.commedchemexpress.com This suggests that the glycosylation may play a role in circumventing efflux pumps, such as P-glycoprotein (P-gp), which are primary contributors to MDR in cancer. P-gp is a transmembrane efflux pump that expels a wide range of xenobiotics from the cell, reducing the intracellular concentration and efficacy of many chemotherapeutic agents. annualreviews.org

While direct studies on this compound's interaction with P-gp are emerging, it is hypothesized that the glucose moiety may either reduce the molecule's recognition by the efflux pump or facilitate an alternative uptake mechanism that bypasses P-gp-mediated efflux. The N-glycosylation of P-gp itself is known to be important for its proper trafficking and function, and it is possible that glycosylated substrates interact differently with the pump. jst.go.jpnih.gov Molecular docking studies can be employed to predict the interactions between this compound and efflux pumps like P-glycoprotein to further elucidate this mechanism.

Influence on Target Engagement and Binding Specificity

The glycosidic linkage in this compound can significantly influence its binding affinity and specificity for biological targets. Molecular docking studies have been utilized to explore these interactions. For instance, in the context of viral entry, this compound has been investigated for its potential to inhibit the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov

Table 1: Molecular Docking Binding Energies of this compound and an Analogue against Human ACE2

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -7.1 | His34, Asp30 |

| Pseudojervine | -6.8 | His34, Asp30 |

Data sourced from molecular docking studies. nih.govsemanticscholar.org

Contribution of Specific Functional Groups and Steroidal Skeleton to Activity

The biological activity of this compound is not solely dependent on its glycosylation; the inherent structural features of the imperialine aglycone are also critical. The cevanine-type steroidal skeleton provides a rigid framework that is essential for its interaction with various biological targets.

A key functional group influencing the activity of imperialine and its derivatives is the ketone at the C-6 position. Structure-activity relationship studies on imperialine derivatives have demonstrated that the reduction of this 6-keto group to a hydroxyl group, as seen in imperialinol, leads to a decrease in anticholinergic activity. thieme-connect.comresearchgate.net This highlights the importance of the electronic and steric properties of the C-6 position for this particular biological effect. Furthermore, esterification of the 3-beta-hydroxyl group in the aglycone with different acyl chains has been shown to modulate the anticholinergic activity, with 3-beta-propionoxyimperialine and 3-beta-butyroxyimperialine exhibiting greater potency than imperialine itself. thieme-connect.comresearchgate.net

Comparative SAR with Imperialine Aglycone and Other Analogues (e.g., peimisine (B1663649), verticine)

Comparing the structure and activity of this compound with its aglycone and other structurally related Fritillaria alkaloids like peimisine and verticine provides valuable insights into their SAR.

In studies evaluating the protective effects against oxidative stress induced by cigarette smoke extract, this compound, along with verticinone (B1237531), verticine, delavine, and peimisine, showed a more potent effect than the imperialine aglycone. frontiersin.orgresearchgate.net This suggests that the presence of the glucose moiety enhances the antioxidant activity of the imperialine core. These alkaloids were found to reduce the production of reactive oxygen species (ROS) and upregulate the expression of protective enzymes like heme oxygenase-1 (HO-1) and Nrf2. frontiersin.org

In terms of anti-inflammatory activity, both imperialine and verticinone have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in LPS-stimulated macrophages. researchgate.net A study comparing the anti-inflammatory effects of several Fritillaria alkaloids, including imperialine, verticinone, verticine, and peimisine, found that they could all lower the production of NO, TNF-α, and IL-6. frontiersin.org

The anticholinergic activity also varies among these alkaloids. While imperialine and its derivatives show activity against muscarinic receptors, the specific substitutions on the steroidal skeleton significantly influence their potency and selectivity. thieme-connect.comresearchgate.net

Table 2: Comparative Biological Activities of this compound and Related Alkaloids

| Compound | Key Structural Difference from Imperialine | Antioxidant Activity vs. Imperialine | Anti-inflammatory Activity | Anticholinergic Activity |

|---|---|---|---|---|

| This compound | Glucose at C-3 | Higher | Active | Active |

| Imperialine (Aglycone) | Hydroxyl at C-3 | Baseline | Active | Active |

| Peimisine | Different stereochemistry and saturation in rings | Higher | Active | Not specified |

| Verticine | Different stereochemistry | Higher | Active | Not specified |

| Verticinone | Ketone at C-3 | Higher | Active | Not specified |

This table provides a qualitative comparison based on available research findings. frontiersin.orgresearchgate.net

Analytical Methodologies and Quality Control

Chemometric Analysis for Discrimination and Profiling

Chemometric analysis, which involves the use of multivariate statistical methods, is increasingly applied to the complex datasets generated from the chromatographic analysis of herbal medicines. nih.gov This approach allows for the differentiation and quality profiling of various Fritillaria species based on their unique chemical fingerprints.

Multivariate statistical methods such as Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are powerful tools for interpreting the large datasets from alkaloid analysis. mdpi.comresearchgate.netdntb.gov.ua These methods can effectively enlarge the chemical differences between samples, enabling successful classification. mdpi.com

PCA is an unsupervised method used to visualize the clustering of samples based on their similarities or differences in chemical composition. nih.govmdpi.com PLS-DA and OPLS-DA are supervised methods that build a model to discriminate between predefined classes of samples, such as different Fritillaria species. mdpi.comresearchgate.netdntb.gov.ua Studies have successfully used PLS-DA and OPLS-DA models based on the content of nine steroidal alkaloids, including Imperialine (B1671802) 3-beta-D-glucoside, to clearly separate Fritillariae cirrhosae Bulbus (FCB) from its common substitute, Fritillariae pallidiflorae Bulbus (FPB). mdpi.comresearchgate.netdntb.gov.ua These models help in identifying the key chemical markers responsible for the discrimination. mdpi.comresearchgate.net

The chemical composition of different Fritillaria species can be very similar, making their differentiation challenging. mdpi.com UPLC-MS/MS analysis combined with chemometrics provides a robust solution for this issue. mdpi.comresearchgate.netdntb.gov.ua By quantifying a panel of structurally related alkaloids, including imperialine, verticine, verticinone (B1237531), and peimisine (B1663649), alongside Imperialine 3-beta-D-glucoside, subtle but significant variations in their relative concentrations can be detected. mdpi.comresearchgate.net

Through OPLS-DA, specific compounds that contribute most significantly to the separation between species can be identified as potential chemical markers. mdpi.com For instance, yibeinoside A, ebeiedinone, delavinone, and imperialine have been identified as valuable markers for distinguishing FCB from FPB. mdpi.comresearchgate.net This approach provides a reliable method for the authentication and quality control of Fritillaria raw materials and products, ensuring they are not substituted or adulterated. mdpi.comnih.gov

Method Validation and Analytical Performance Parameters (e.g., linearity, precision, recovery, detection limits)

Thorough method validation is essential to ensure that the analytical procedures for this compound are reliable, accurate, and reproducible. Validation is performed according to international guidelines, such as those from the European Medicines Agency (EMEA). mdpi.com Key performance parameters are evaluated for both HPLC-ELSD and UPLC-MS/MS methods.

For HPLC-ELSD methods, studies have demonstrated good linearity over a specific concentration range. researchgate.net The precision, measured as the relative standard deviation (RSD), for both intra-day and inter-day analyses is typically found to be very low, often less than 4%. nih.govmedchemexpress.cnresearchgate.net Accuracy, determined through recovery experiments, is generally high, with recovery rates often exceeding 95%. nih.govmedchemexpress.cnresearchgate.net The limits of detection (LOD) and quantification (LOQ) are also established to define the sensitivity of the method. researchgate.net

UPLC-MS/MS methods are validated for the same parameters and generally exhibit superior performance. nih.gov Linearity is confirmed with high correlation coefficients (R² > 0.99). nih.govresearchgate.net The precision is excellent, with RSDs for intra- and inter-day assays being very low. nih.govresearchgate.net The accuracy is also high, with values typically falling within accepted limits. nih.gov The sensitivity of UPLC-MS/MS is a significant advantage, with very low LOD and LOQ values, often in the nanogram per milliliter (ng/mL) range, making it suitable for analyzing trace amounts of the compound. nih.govresearchgate.net

Table 3: Validation Parameters for Analytical Methods of this compound

| Parameter | HPLC-ELSD | UPLC-MS/MS | Source |

|---|---|---|---|

| Linearity (Range µg/mL) | 48.72 - 194.88 | - | researchgate.net |

| Linearity (R²) | - | > 0.9975 | nih.govresearchgate.net |

| Precision (RSD) | < 1% (Intra-day & Inter-day) | < 2.39% (Inter-day) | researchgate.netresearchgate.net |

| Recovery | 95.8% - 96.9% | - | researchgate.net |

| LOD (ng/mL) | 1530 | 0.0651 - 0.6510 | researchgate.netnih.govresearchgate.net |

| LOQ (ng/mL) | - | 0.1953 - 1.9531 | nih.govresearchgate.net |

Quality Control and Standardization in Phytomedicinal Preparations

The quality control and standardization of phytomedicinal preparations containing this compound are crucial for ensuring their consistency, efficacy, and safety. Due to the inherent variability of chemical constituents in medicinal plants based on species, geographical origin, and processing methods, robust analytical methodologies are essential. researchgate.net this compound, along with its aglycone imperialine, is often used as a key chemical marker for the quality evaluation of various Fritillaria species, which are prominent in traditional medicine. nih.govmdpi.com

The development of reliable methods to quantify multiple bioactive constituents is a rational strategy for the comprehensive quality control of herbal medicines. researchgate.net For Fritillaria species, isosteroidal alkaloids are considered the main bioactive ingredients, making their quantification critical for quality assessment. researchgate.net

Research has focused on developing and validating precise analytical techniques for the quantification of this compound in crude plant materials and processed herbal products. nih.gov These methods are vital for distinguishing authentic species from adulterants and for establishing quality benchmarks. mdpi.com

A significant challenge in the analysis of this compound is its lack of a strong UV chromophore, which makes conventional HPLC-UV detection less effective. Consequently, methods like High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (LC-MS) have become the preferred techniques for its quantification. nih.gov

Further research established a detailed HPLC-ELSD method for the simultaneous determination of imperialine and this compound in Fritillaria pallidiflora bulbs, also known as Yibeimu. researchgate.net The study validated the method's precision, reproducibility, and accuracy, confirming its suitability for routine quality control. researchgate.net The findings provided specific parameters for linearity, detection limits, and recovery rates, as detailed in the table below.